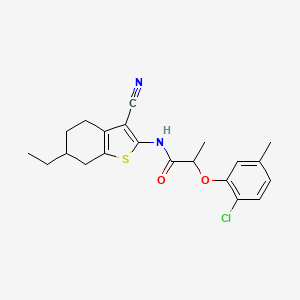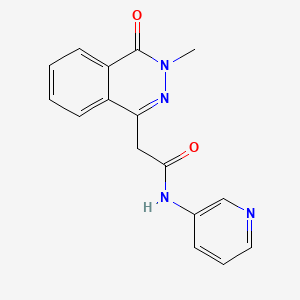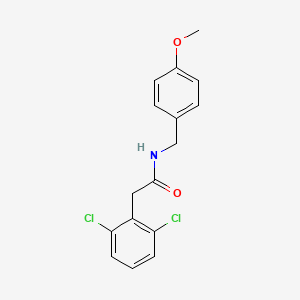![molecular formula C20H25ClN2O3 B10980242 [1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)
[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid” is a complex organic compound with a fused indole ring system. It combines an indole moiety with a cyclohexylacetic acid side chain.
- The indole ring is a significant heterocyclic system found in natural products, drugs, and biologically active compounds. Its presence in various alkaloids highlights its importance in cell biology .
Preparation Methods
- One synthetic route involves the Fischer indole synthesis. Starting from optically active cyclohexanone and phenylhydrazine hydrochloride, methanesulfonic acid (MsOH) under reflux in MeOH yields the tricyclic indole core .
- Industrial production methods may vary, but the Fischer indole synthesis provides a foundation for laboratory-scale preparation.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids (e.g., MsOH), bases, and catalysts.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Indole derivatives are essential for drug discovery due to their diverse biological activities.
Biology: Indole-3-acetic acid, a related indole derivative, acts as a plant hormone involved in growth and development.
Medicine: Investigate its potential as an anti-inflammatory agent or explore its effects on specific cell lines.
Industry: Explore applications in pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, you can compare its structure, reactivity, and biological effects with other indole derivatives.
Remember that this compound’s uniqueness lies in its combination of the indole ring system with the cyclohexylacetic acid side chain.
properties
Molecular Formula |
C20H25ClN2O3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[1-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H25ClN2O3/c21-16-5-4-6-17-15(16)7-11-23(17)12-8-18(24)22-14-20(13-19(25)26)9-2-1-3-10-20/h4-7,11H,1-3,8-10,12-14H2,(H,22,24)(H,25,26) |
InChI Key |
GNCQQWAILFVGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Chlorophenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10980167.png)

![2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10980171.png)

![4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980179.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10980185.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980199.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10980201.png)
![6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10980202.png)
![N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B10980213.png)


![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)
